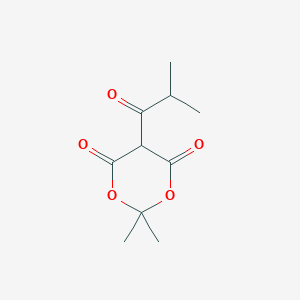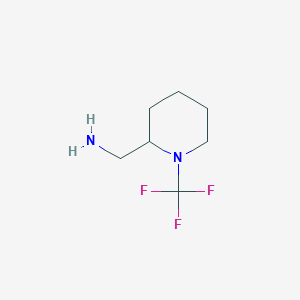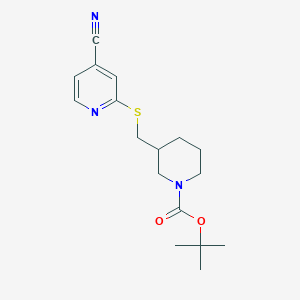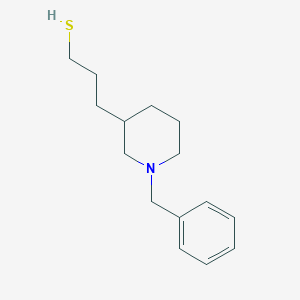
(2,3-Dichloropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichloropropyl)benzene is an organic compound with the molecular formula C9H10Cl2. It consists of a benzene ring substituted with a 2,3-dichloropropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,3-Dichloropropyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with 2,3-dichloropropene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of propylbenzene, followed by purification steps to isolate the desired compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dichloropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the dichloropropyl group to a propyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated benzyl alcohols or carboxylic acids.
Reduction: Propylbenzene.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dichloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dichloropropyl)benzene involves its interaction with molecular targets in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of chlorine atoms makes it reactive towards nucleophilic substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Dichloropropyl)benzene
- (2,3-Dichloropropene)
- (1,2,3-Trichloropropane)
Uniqueness
(2,3-Dichloropropyl)benzene is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound has distinct chemical properties and applications, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
67168-93-8 |
|---|---|
Fórmula molecular |
C9H10Cl2 |
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
2,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
CDHPWAOQHJASOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)


